

physicochemical characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

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An In-depth Technical Guide to the Physicochemical Characteristics of **3-(3-Methoxyphenyl)-1H-Pyrazole**

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.^{[1][2]} Agents such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPE feature this privileged scaffold, underscoring its pharmacological significance.^[1] The diverse biological activities exhibited by pyrazole derivatives, including anticancer, antimicrobial, and analgesic properties, continue to fuel intensive research into novel analogues.^{[3][4][5]}

This guide focuses on a specific derivative, **3-(3-Methoxyphenyl)-1H-Pyrazole** (CAS: 144026-74-4). By thoroughly characterizing its physicochemical properties, we can unlock a deeper understanding of its behavior in biological systems, providing a critical foundation for researchers in pharmacology and drug development. This document serves as a comprehensive manual, detailing not only the core properties of this compound but also the experimental rationale and protocols required for their validation.

Synthesis and Structural Verification

A robust understanding of a molecule begins with its synthesis. The most common and reliable method for constructing 3-aryl-pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1][4] For **3-(3-Methoxyphenyl)-1H-Pyrazole**, a logical and field-proven approach involves the reaction of 1-(3-methoxyphenyl)ethynone with hydrazine hydrate.

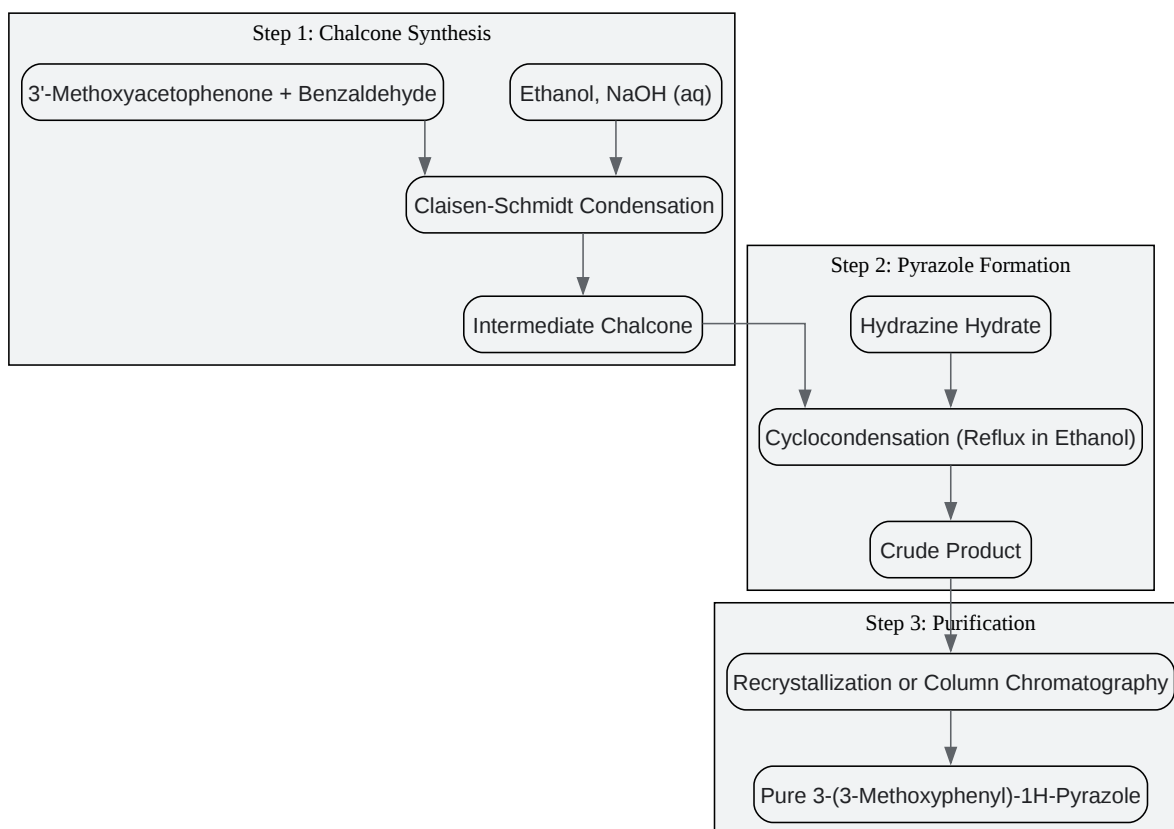
Experimental Protocol: Synthesis via Cyclocondensation

Rationale: This protocol is chosen for its high efficiency and regioselectivity. The reaction proceeds via a nucleophilic attack of hydrazine on the β -carbon of the α,β -unsaturated ketone (chalcone) intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

- Step 1: Chalcone Formation (Claisen-Schmidt Condensation).
 - Dissolve 3'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
 - Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise while stirring at room temperature.
 - Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
 - Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol if necessary.
- Step 2: Pyrazole Formation.
 - Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent such as ethanol or acetic acid for 4-8 hours.
 - Monitor the reaction progress using TLC.
 - After completion, cool the reaction mixture to room temperature.

- Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water.
- Filter the resulting solid precipitate, which is the crude **3-(3-Methoxyphenyl)-1H-Pyrazole**.
- Step 3: Purification.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent like hexane/ethyl acetate to yield the pure compound.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **3-(3-Methoxyphenyl)-1H-Pyrazole**.

Spectroscopic and Physicochemical Profile

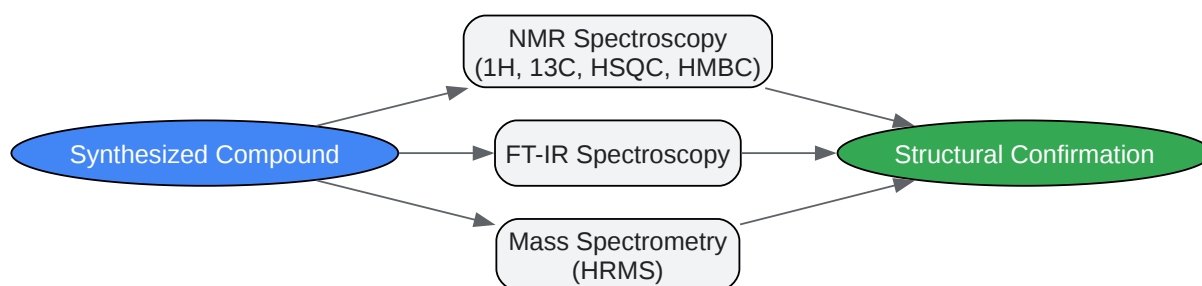
The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic and physical methods provides an unambiguous structural fingerprint.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[6][7]
Molecular Weight	174.20 g/mol	[6][7]
Appearance	Powder	[6]
Melting Point	90-91 °C	[6][7]
Boiling Point (Predicted)	364.2 ± 17.0 °C	[6]
Density (Predicted)	1.159 ± 0.06 g/cm ³	[6]
pKa (Predicted)	13.26 ± 0.10 (Weakly Acidic N-H)	[6]

Spectroscopic Characterization

Rationale: A multi-technique spectroscopic approach (NMR, IR, MS) provides orthogonal data points that, when combined, confirm the molecular structure, connectivity, and functional groups present in the molecule.

Analytical Workflow Diagram



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Caption: Workflow for the structural elucidation of the target compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

- ^1H NMR (Predicted, 400 MHz, CDCl_3):
 - δ 9.5-10.5 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The broadness is due to quadrupole broadening and potential hydrogen exchange.
 - δ 7.6-7.8 ppm (doublet, 1H): Pyrazole ring C5-H.
 - δ 7.2-7.5 ppm (multiplet, 3H): Protons on the methoxyphenyl ring (H2', H4', H6').
 - δ 6.8-7.0 ppm (doublet of doublets, 1H): Proton on the methoxyphenyl ring (H5').
 - δ 6.6-6.7 ppm (doublet, 1H): Pyrazole ring C4-H.
 - δ 3.85 ppm (singlet, 3H): Methoxy ($-\text{OCH}_3$) group protons.
- ^{13}C NMR (Predicted, 100 MHz, CDCl_3):
 - δ ~160 ppm: C3' (carbon attached to the methoxy group).
 - δ ~150 ppm: C3 (pyrazole carbon attached to the phenyl ring).
 - δ ~130-140 ppm: Other quaternary and CH carbons of the pyrazole and phenyl rings.
 - δ ~110-120 ppm: CH carbons of the phenyl ring.
 - δ ~105 ppm: C4 (pyrazole ring).
 - δ ~55 ppm: Methoxy ($-\text{OCH}_3$) carbon.

Experimental Protocol: NMR Analysis

- Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$).

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).
- Process the data using appropriate software, referencing the residual solvent peak.

B. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups.

- Expected Characteristic Peaks (cm^{-1}):
 - $\sim 3150\text{--}3300\text{ cm}^{-1}$ (broad): N-H stretching vibration of the pyrazole ring.
 - $\sim 3000\text{--}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2850\text{--}2950\text{ cm}^{-1}$: Aliphatic C-H stretching of the methoxy group.
 - $\sim 1580\text{--}1610\text{ cm}^{-1}$: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[8]
 - $\sim 1250\text{ cm}^{-1}$ and $\sim 1040\text{ cm}^{-1}$: Asymmetric and symmetric C-O-C stretching of the methoxy ether group, respectively.[9]

Experimental Protocol: FT-IR Analysis

- Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- For KBr: Mix $\sim 1\text{ mg}$ of the sample with $\sim 100\text{ mg}$ of dry KBr powder and press into a transparent disk.
- For ATR: Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum, typically from $4000\text{ to }400\text{ cm}^{-1}$.

C. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern.

- Expected Results (ESI+):

- $[M+H]^+$: ~175.08 m/z. High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition $C_{10}H_{11}N_2O$.[\[10\]](#)[\[11\]](#)
- Fragmentation: Key fragments may arise from the loss of the methoxy group or cleavage of the pyrazole ring.

Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
- Infuse the solution directly into the electrospray ionization (ESI) source or use a Liquid Chromatography (LC) system for sample introduction.
- Acquire the mass spectrum in positive ion mode.

Core Physicochemical Properties

A. Solubility Rationale: Solubility is a critical determinant of a compound's bioavailability and formulation possibilities. Based on the structure of the parent 1H-pyrazole, which has limited water solubility but is soluble in organic solvents, the addition of the lipophilic methoxyphenyl group is expected to further decrease aqueous solubility.[\[12\]](#)

Experimental Protocol: Kinetic Solubility Assay

- Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
- In a 96-well plate, add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to achieve a final DMSO concentration of <1%.
- Shake the plate for 2 hours at room temperature.
- Measure the amount of dissolved compound using a method like UV-Vis spectrophotometry or HPLC-UV by comparing the result to a standard curve. The point at which the compound precipitates defines its kinetic solubility.

B. Lipophilicity (LogP) Rationale: The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross cell membranes. It heavily influences absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method (OECD 107)

- Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
- Mix this solution with an equal volume of water pre-saturated with n-octanol in a separatory funnel.
- Shake the funnel vigorously for 15 minutes and then allow the layers to separate completely (centrifugation may be required).
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
- Calculate LogP as: $\text{LogP} = \log([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.

C. Crystal Structure Analysis Rationale: The solid-state structure dictates properties like stability, dissolution rate, and hygroscopicity. Single-crystal X-ray diffraction provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystalline state. Studies on similar pyrazole derivatives reveal that crystal packing is often stabilized by N-H...N hydrogen bonds, forming dimers or chains, and π - π stacking interactions between aromatic rings.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

- Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Mount a suitable crystal on a goniometer head.
- Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
- Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
- Solve the structure using direct methods and refine the model against the collected data to obtain the final crystal structure.

Conclusion and Future Directions

This guide has outlined the essential physicochemical characteristics of **3-(3-Methoxyphenyl)-1H-Pyrazole** and provided the authoritative, step-by-step protocols necessary for their experimental determination. The compound can be reliably synthesized via a two-step process, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Its low predicted aqueous solubility and moderate lipophilicity suggest that formulation strategies may be critical for potential therapeutic applications. The solid-state properties, governed by hydrogen bonding and π -stacking, will be crucial for developing a stable, crystalline drug substance. This foundational data empowers researchers to rationally design future experiments, from in vitro biological assays to preclinical formulation development, ultimately accelerating the journey of this and related pyrazole derivatives from the laboratory to potential clinical utility.

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- To cite this document: BenchChem. [physicochemical characteristics of 3-(3-Methoxyphenyl)-1H-Pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115304#physicochemical-characteristics-of-3-3-methoxyphenyl-1h-pyrazole]

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